1-(4-bromo-2H-1,2,3-triazol-2-yl)cyclopropane-1-carbaldehyde
Description
1-(4-Bromo-2H-1,2,3-triazol-2-yl)cyclopropane-1-carbaldehyde is a brominated triazole derivative featuring a cyclopropane-carbaldehyde scaffold. The compound’s structure combines a strained cyclopropane ring, a reactive aldehyde group, and a 4-bromo-1,2,3-triazole moiety.
Properties
CAS No. |
2763756-39-2 |
|---|---|
Molecular Formula |
C6H6BrN3O |
Molecular Weight |
216.04 g/mol |
IUPAC Name |
1-(4-bromotriazol-2-yl)cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C6H6BrN3O/c7-5-3-8-10(9-5)6(4-11)1-2-6/h3-4H,1-2H2 |
InChI Key |
OBFCJUVSBOWTDN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C=O)N2N=CC(=N2)Br |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Optimization
-
Catalyst System : CuI (5 mol%) with TBTA (ligand) in DMF/MeOH solvent.
-
Conditions : 24 hours at 100°C under acidic conditions (H₂SO₄).
-
Substrate Design : A terminal alkyne attached to the cyclopropane-carbaldehyde precursor reacts with sodium azide (NaN₃) and bromine to introduce the bromo group regioselectively.
For instance, reacting cyclopropane-1-carbaldehyde-propargyl ether with NaN₃ and CuI/TBTA in acidic media could yield the 1,2,3-triazole intermediate, followed by electrophilic bromination at the 4-position.
Aldehyde Group Introduction
The aldehyde functionality in the target compound may be introduced via oxidation of a primary alcohol or protection/deprotection strategies:
Oxidation of Primary Alcohols
Formylation via Vilsmeier–Haack Reaction
Direct formylation of the cyclopropane ring using POCl₃ and DMF could yield the aldehyde, though steric hindrance may necessitate optimized conditions.
Multi-Step Synthesis Proposal
Combining these steps, a plausible synthetic route is:
-
Cyclopropanation :
-
React propargyl ketone with TMSOI/NaH to form 1-propargylcyclopropane-1-carbaldehyde .
-
-
CuAAC Reaction :
-
Bromination :
-
Use NBS (N-bromosuccinimide) in CCl₄ under light to introduce bromine at the triazole 4-position.
-
Analytical Validation
Critical characterization data would include:
-
¹H NMR : Cyclopropane protons (δ 1.40–1.52 ppm), aldehyde proton (δ 9.25 ppm), and triazole protons (δ 7.28–8.13 ppm).
-
FT-IR : Aldehyde C=O stretch (~1700 cm⁻¹), triazole C-N stretch (~1450 cm⁻¹).
Challenges and Mitigation Strategies
-
Regioselectivity in Bromination : Electrophilic bromination of 1,2,3-triazoles often requires directing groups. Using CuBr₂ in acetic acid may enhance 4-bromo selectivity.
-
Cyclopropane Stability : Strong acids or bases may ring-open the cyclopropane. Employing low-temperature Swern oxidation minimizes decomposition .
Chemical Reactions Analysis
1-(4-bromo-2H-1,2,3-triazol-2-yl)cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions include the corresponding carboxylic acids, alcohols, and substituted triazole derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
-
Antimicrobial Activity :
- Compounds containing triazole rings have been extensively studied for their antimicrobial properties. Research indicates that derivatives of triazoles can inhibit the growth of various bacteria and fungi. The presence of the bromine atom in this compound may enhance its bioactivity by increasing lipophilicity, potentially improving membrane penetration in microbial cells .
-
Anticancer Properties :
- Triazole derivatives have shown promise in anticancer research. Studies suggest that compounds with a triazole structure can interfere with cancer cell proliferation. The specific application of 1-(4-bromo-2H-1,2,3-triazol-2-yl)cyclopropane-1-carbaldehyde in this context is still under investigation, but its structural framework positions it as a candidate for further exploration .
- Drug Design :
Material Science Applications
- Polymer Chemistry :
- Nanotechnology :
Synthetic Intermediate
- Click Chemistry :
- Synthesis of Novel Compounds :
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1-(4-bromo-2H-1,2,3-triazol-2-yl)cyclopropane-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds and hydrophobic interactions with active site residues of enzymes, leading to enzyme inhibition . Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
Target Compound
- Core structure : Cyclopropane-carbaldehyde linked to a 4-bromo-1,2,3-triazole.
- Functional groups : Aldehyde (–CHO), brominated triazole (Br–C3N3).
- Key properties : High strain energy from cyclopropane, electrophilic aldehyde, and halogenated heterocycle.
Analogous Brominated Heterocycles
4-(4-Bromo-3-(4-chlorophenyl)-5-(6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrazol-1-yl)benzenesulfonamide (Compound 17)
- Core : Brominated pyrazole fused with indole and sulfonamide.
- Functional groups : Sulfonamide (–SO2NH2), carbonyl (C=O), bromine.
- Key properties : Planar aromatic system, hydrogen-bonding capability via sulfonamide.
4-Bromo-2-(4'-chlorophenyl)-1,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one (Example 5.17, ) Core: Brominated pyrazolone with aryl substituents. Functional groups: Ketone (C=O), bromine, chlorophenyl.
Structural Comparison Table
Physical and Spectroscopic Properties
Melting Points
- Target Compound: Not explicitly reported in evidence, but cyclopropane strain and aldehyde polarity suggest moderate melting point (likely 100–150°C).
- Compound 17 : 129–130°C .
- Example 5.17: Not provided, but pyrazolones typically exhibit higher melting points (e.g., 160–200°C) due to hydrogen bonding.
Spectroscopic Signatures
1H-NMR :
IR Spectroscopy :
Target Compound
- Aldehyde Reactivity : Forms Schiff bases with amines or hydrazides, enabling bioconjugation (e.g., protein labeling).
- Triazole Stability : Resists metabolic degradation, making it suitable for drug design .
- Bromine Substitution : Facilitates cross-coupling (e.g., Suzuki) for diversification.
Pyrazole/Pyrazolone Derivatives
Crystallographic and Computational Analysis
Q & A
Q. Key Considerations :
- Purification via column chromatography and recrystallization ensures high purity (>95%) .
- Monitor reaction progress using TLC and confirm intermediates via H NMR (e.g., cyclopropane protons at δ 1.2–1.8 ppm) .
Advanced: How can structural contradictions in crystallographic data for bromo-triazole derivatives be resolved?
Methodological Answer:
Discrepancies in bond lengths or angles (e.g., Br–C vs. C–N distances) arise from:
- Crystallographic Resolution : High-resolution single-crystal X-ray diffraction (SCXRD) minimizes errors. For example, reports Br–C bond lengths of 1.89–1.92 Å in triazole derivatives, consistent with sp hybridization .
- Thermal Motion Artifacts : Refine anisotropic displacement parameters to distinguish static disorder from dynamic effects .
- Comparative Analysis : Cross-reference with computational models (DFT-optimized geometries) to validate experimental data .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- H NMR: Cyclopropane protons appear as multiplets (δ 1.2–1.8 ppm); aldehyde proton as a singlet near δ 9.8–10.2 ppm .
- C NMR: Carbaldehyde carbon at δ 190–195 ppm; triazole carbons at δ 140–150 ppm .
- IR Spectroscopy : Confirm aldehyde (C=O stretch at 1700–1720 cm) and triazole (C–N stretches at 1500–1600 cm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H] with <5 ppm error .
Advanced: What mechanistic insights explain the reactivity of the cyclopropane-carbaldehyde moiety in nucleophilic additions?
Methodological Answer:
The cyclopropane ring imposes steric strain, while the electron-withdrawing aldehyde enhances electrophilicity:
- Nucleophilic Attack : Aldehyde undergoes addition with amines or Grignard reagents, with regioselectivity influenced by triazole’s electron-deficient nature (e.g., Br substituent at C4) .
- Ring-Opening Reactions : Under acidic conditions, cyclopropane may undergo strain-driven ring opening, forming allylic intermediates .
- Kinetic Studies : Monitor reactions via in-situ IR or F NMR (if fluorinated analogs are used) to track intermediate formation .
Advanced: How can computational modeling predict biological activity against antimicrobial targets?
Methodological Answer:
- Molecular Docking : Use PyRx or AutoDock to simulate interactions with bacterial enzymes (e.g., dihydrofolate reductase). notes pyrazole derivatives bind via H-bonds with active-site residues (e.g., Arg98, Asp27) .
- QSAR Modeling : Correlate substituent effects (e.g., Br vs. Cl) with activity using Hammett constants or DFT-derived descriptors (e.g., HOMO-LUMO gap) .
- MD Simulations : Assess binding stability over 50–100 ns trajectories (AMBER/CHARMM force fields) to identify persistent interactions .
Basic: What are the stability and storage recommendations for this compound?
Methodological Answer:
- Stability : Susceptible to oxidation (aldehyde) and photodegradation (bromo-triazole). Store under inert gas (N/Ar) at –20°C in amber vials .
- Degradation Analysis : Monitor via HPLC (C18 column, acetonitrile/water gradient) for aldehyde oxidation products (e.g., carboxylic acid) .
Advanced: How to design SAR studies for optimizing antitumor activity?
Methodological Answer:
- Structural Modifications :
- In Vitro Assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Compare IC values with control compounds .
- Apoptosis Markers : Measure caspase-3/7 activation via fluorometric assays to confirm mechanistic pathways .
Basic: What safety protocols are essential when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hood for weighing and reactions .
- Waste Disposal : Quench aldehyde residues with NaHSO before disposal. Brominated byproducts require halogen-specific waste streams .
Advanced: How to resolve contradictions in reported biological activity data?
Methodological Answer:
- Standardize Assays : Use CLSI guidelines for antimicrobial testing (e.g., broth microdilution) to minimize variability .
- Control Compounds : Include positive controls (e.g., ciprofloxacin for antibacterial assays) to validate experimental conditions .
- Meta-Analysis : Cross-reference IC values from multiple studies (e.g., vs. 15) to identify outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
